Enzymatic Stability: Aminopeptidase M Resistance Relative to L-Serine
In a head-to-head comparison within the identical peptide scaffold SFLLRN, substitution of the N-terminal L-serine with L-isoserine conferred complete resistance to aminopeptidase M-mediated cleavage [1]. The native serine-containing peptide underwent rapid degradation and inactivation, whereas the isoserine-substituted peptide (iso-S)FLLRN remained stable, enabling sustained thrombin receptor stimulation in plasma or cell-based assays [1].
| Evidence Dimension | Aminopeptidase M susceptibility |
|---|---|
| Target Compound Data | Complete resistance to cleavage; sustained activity |
| Comparator Or Baseline | L-Serine (native SFLLRN peptide) |
| Quantified Difference | Qualitative shift from rapid inactivation to complete stability |
| Conditions | Thrombin receptor activation peptide SFLLRN scaffold; aminopeptidase M enzyme assay |
Why This Matters
Researchers requiring stable peptide agonists in protease-rich environments (e.g., plasma, serum, cell surface assays) should select L-isoserine over L-serine to avoid confounding degradation artifacts.
- [1] Coller BS, Springer KT, Scudder LE, Kutok JL, Ceruso M, Prestwich GD. Substituting isoserine for serine in the thrombin receptor activation peptide SFLLRN confers resistance to aminopeptidase M-induced cleavage and inactivation. J Biol Chem. 1993;268(28):20741-3. PMID: 8104935. View Source
